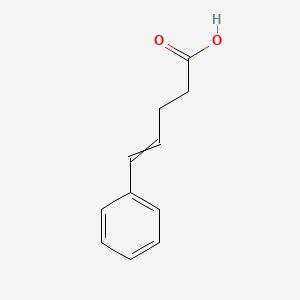

3-Styrylpropionic acid

Descripción

3-Styrylpropionic acid (IUPAC: 3-(2-phenylethenyl)propanoic acid) is a propionic acid derivative featuring a styryl (vinylbenzene) substituent at the β-carbon. These analogs are pivotal in medicinal chemistry and materials science due to their diverse bioactivity and chemical versatility. The styryl group introduces a conjugated π-system, which may enhance electronic properties and binding affinity in biological systems compared to simpler substituents.

Propiedades

Fórmula molecular |

C11H12O2 |

|---|---|

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13) |

Clave InChI |

ISCHCBAXHSLKOZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CCCC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Propionic acid derivatives are classified by their substituents at the β-position. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Key Physicochemical Differences

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Styrylpropionic acid, and how can researchers validate product purity?

- Methodological Answer : Common synthetic routes include condensation reactions between cinnamaldehyde and malonic acid derivatives, followed by decarboxylation. Validation of purity requires orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton and carbon-13 shifts .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>99%) using reverse-phase columns with UV detection .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., tandem MS for byproduct identification) .

- Data Table :

| Synthesis Method | Yield (%) | Purity Validation Method | Key Byproducts |

|---|---|---|---|

| Knoevenagel Condensation | 65–75 | HPLC, NMR | Unreacted cinnamaldehyde |

| Wittig Reaction | 80–85 | GC-MS, NMR | Triphenylphosphine oxide |

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

- Methodological Answer :

- Tandem Mass Spectrometry (MS/MS) : Differentiate isomers using collision-induced dissociation patterns .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemically resistant gloves (nitrile), lab coats, and safety goggles .

- Engineering Controls : Fume hoods for synthesis steps involving volatile reagents .

- Emergency Protocols : Neutralize spills with sodium bicarbonate; emergency showers must be accessible .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., pyrrolidine vs. piperidine), temperature (80–120°C), and solvent polarity (DMF vs. THF) to identify optimal conditions .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What strategies resolve contradictions in biological activity data of this compound derivatives?

- Methodological Answer :

- Systematic Review Frameworks : Apply PRISMA guidelines to assess study quality, focusing on dose-response consistency and control groups .

- Meta-Analysis : Pool data from independent studies using random-effects models to account for interspecies variability (e.g., murine vs. human cell lines) .

Q. How to design in vivo studies to assess this compound’s pharmacokinetics while addressing interspecies variability?

- Methodological Answer :

- Dose Escalation Design : Start with murine models (oral/intravenous administration) and cross-validate in non-human primates .

- Pharmacokinetic Parameters : Calculate AUC, Cₘₐₓ, and half-life using compartmental modeling (e.g., WinNonlin®) .

- Ethical Compliance : Obtain institutional animal care committee approval; adhere to ARRIVE guidelines for reporting .

Q. What statistical approaches ensure robustness in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate substituent electronic effects (Hammett σ) with bioactivity .

- Cross-Validation : Use leave-one-out or k-fold methods to prevent overfitting in QSAR models .

- Data Table :

| Analog Substituent | logP | IC₅₀ (µM) | pIC₅₀ ± SD |

|---|---|---|---|

| -OCH₃ | 2.1 | 12.3 | 4.91 ± 0.15 |

| -NO₂ | 1.8 | 8.7 | 5.06 ± 0.21 |

Reproducibility and Funding Considerations

Q. How do funding sources (e.g., academic vs. industry grants) impact experimental outcomes in this compound research?

- Methodological Answer :

- Blinded Analysis : Separate compound synthesis and bioassay teams to reduce bias .

- Data Transparency : Share raw NMR/MS files via repositories (e.g., Zenodo) to enable independent validation .

Q. What interdisciplinary collaborations enhance mechanistic studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.